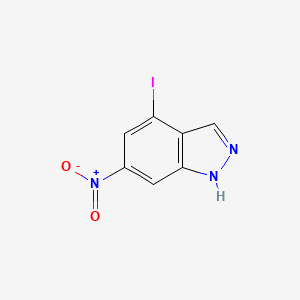

4-Iodo-6-nitro-1H-indazole

Übersicht

Beschreibung

4-Iodo-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an iodine atom at the fourth position and a nitro group at the sixth position on the indazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-nitro-1H-indazole typically involves the nitration of 4-iodo-1H-indazole. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding oxides or quinones.

Reduction: Formation of 4-amino-6-nitro-1H-indazole.

Substitution: Formation of various substituted indazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as a Key Intermediate

4-Iodo-6-nitro-1H-indazole is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to inhibit specific cellular pathways, making it valuable in developing anti-cancer agents. Research has shown that derivatives of this compound exhibit potent activity against several cancer types.

Case Study: Cancer Therapy

A study by Paul et al. synthesized derivatives based on this compound, which were evaluated for their efficacy against Polo-like kinase 4 (PLK4). Compounds derived from this indazole exhibited single-digit nanomolar inhibition of PLK4, indicating their potential as clinical candidates for cancer therapy .

Material Science

Advanced Materials Formulation

In material science, this compound is incorporated into the formulation of advanced materials such as polymers and coatings. Its chemical structure contributes to enhanced thermal stability and chemical resistance.

Biological Research

Mechanisms of Action Studies

Researchers use this compound to investigate its effects on biological systems. This includes studying its interactions with various enzymes and cellular pathways, which is crucial for drug design and development.

Case Study: Enzyme Inhibition

Research has demonstrated that certain nitro-substituted indazoles can inhibit nitric oxide synthase isoforms (nNOS, iNOS, eNOS), which are critical in several physiological processes . This property highlights the compound's relevance in developing therapeutics targeting these enzymes.

Analytical Chemistry

Reference Standard Usage

In analytical chemistry, this compound serves as a reference standard in various methods. It aids in the detection and quantification of related compounds within complex mixtures, ensuring accuracy in analytical results.

Environmental Science

Pollutant Degradation Studies

The compound is also explored for its potential applications in environmental remediation. Its reactive nature allows it to participate in the degradation of pollutants, making it a candidate for studies focused on environmental cleanup technologies.

Data Tables

Wirkmechanismus

The mechanism of action of 4-Iodo-6-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, generating reactive intermediates that can interact with cellular components. The iodine atom may facilitate the compound’s binding to hydrophobic pockets within proteins .

Vergleich Mit ähnlichen Verbindungen

4-Iodo-1H-indazole: Lacks the nitro group, which may result in different biological activities.

6-Nitro-1H-indazole: Lacks the iodine atom, affecting its reactivity and binding properties.

4-Bromo-6-nitro-1H-indazole: Similar structure but with a bromine atom instead of iodine, which can influence its chemical behavior and biological activity.

Uniqueness: 4-Iodo-6-nitro-1H-indazole is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and biological properties.

Biologische Aktivität

4-Iodo-6-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.

Primary Targets

The primary targets of this compound include:

- Nitric Oxide Synthases (NOS) : Specifically, it inhibits inducible and endothelial NOS, affecting the nitric oxide signaling pathway, which plays a crucial role in various physiological processes such as vasodilation and immune response.

Mode of Action

The compound acts as an inhibitor of NOS, leading to a decrease in nitric oxide production. This inhibition can influence numerous cellular processes, including:

- Blood flow regulation

- Immune response modulation

- Neurotransmission

Biochemical Interactions

This compound exhibits significant interactions with various enzymes involved in metabolic pathways:

- Indoleamine 2,3-dioxygenase 1 (IDO1) : This enzyme is crucial for tryptophan metabolism and immune regulation. Inhibition by this compound can enhance anti-tumor immunity by preventing tumor-induced immune suppression .

- Tryptophan 2,3-dioxygenase (TDO) : Similar to IDO1, TDO plays a role in tryptophan degradation. Inhibition can also contribute to anti-tumor effects by modulating the kynurenine pathway.

Pharmacokinetics

Research indicates that compounds similar to this compound demonstrate good bioavailability and distribution throughout the body. Its pharmacokinetic profile suggests potential for effective therapeutic use in various conditions.

Biological Activity Overview

The biological activities associated with this compound include:

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

- Cancer Immunotherapy : A study demonstrated that this compound significantly inhibited IDO1 activity with an IC50 value of approximately 5.3 μM, suggesting its potential as an immunotherapeutic agent against tumors .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its effectiveness in managing inflammatory diseases .

- Antimicrobial Activity : Preliminary tests have shown that derivatives of this compound possess antimicrobial properties against specific bacterial strains, warranting further investigation into its use as an antibiotic .

Eigenschaften

IUPAC Name |

4-iodo-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRVGUJHPIGAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646205 | |

| Record name | 4-Iodo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-85-7 | |

| Record name | 4-Iodo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.